molecular formula C9H7ClIN3 B8156737 4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8156737
M. Wt: 319.53 g/mol
InChI Key: UVNRGSJIIOQIBV-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: is an organic compound with the molecular formula C9H7ClIN3 and a molecular weight of 319.53 g/mol This compound is a derivative of pyrrolopyrimidine, characterized by the presence of chlorine, iodine, and cyclopropyl groups attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-Iodosuccinimide (NIS): Used for iodination reactions.

    Cyclopropylamine: Used for introducing the cyclopropyl group.

    Palladium Catalysts: Often used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

4-chloro-7-cyclopropyl-5-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClIN3/c10-8-7-6(11)3-14(5-1-2-5)9(7)13-4-12-8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNRGSJIIOQIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2N=CN=C3Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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